



# Application of Faricimab in Choroidal Neovascularization Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Faricimab |           |
| Cat. No.:            | B15580027 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction Choroidal neovascularization (CNV) is a hallmark of neovascular age-related macular degeneration (nAMD), a leading cause of irreversible vision loss.[1] The pathology involves the aberrant growth of new blood vessels from the choroid into the retina, driven by a complex interplay of signaling molecules.[2] While therapies targeting vascular endothelial growth factor A (VEGF-A) have been the standard of care, the need for frequent injections and the presence of treatment-resistant cases highlight the need for more durable and effective treatments.[2][3][4] **Faricimab** is a novel bispecific antibody that offers a dual-targeting approach by neutralizing both VEGF-A and Angiopoietin-2 (Ang-2), two key mediators of vascular instability and neovascularization.[1][5][6] These notes provide a comprehensive overview of **faricimab**'s mechanism, preclinical and clinical applications, and detailed protocols for its investigation in CNV research.

# Mechanism of Action: Dual Inhibition of Ang-2 and VEGF-A

**Faricimab** is the first bispecific antibody designed for intraocular use, engineered with CrossMAb technology to bind independently to both Ang-2 and VEGF-A.[3][5] This dual mechanism addresses two distinct but synergistic pathways involved in the pathogenesis of CNV.

#### Methodological & Application





- VEGF-A Inhibition: As a key driver of angiogenesis, VEGF-A promotes endothelial cell
  proliferation, migration, and vascular permeability.[7] By neutralizing all isoforms of VEGF-A,
  faricimab suppresses the primary stimulus for neovascular growth and leakage, similar to
  established anti-VEGF monotherapies.[5]
- Angiopoietin-2 (Ang-2) Inhibition: In healthy, quiescent vasculature, Angiopoietin-1 (Ang-1) binds to the Tie2 receptor on endothelial cells, promoting vascular stability.[8] In pathological conditions like CNV, Ang-2 expression is upregulated. Ang-2 acts as a competitive antagonist to Ang-1 at the Tie2 receptor, disrupting this stabilizing signal.[6][8] This leads to pericyte detachment, increased vascular permeability, and sensitizes endothelial cells to the effects of VEGF-A.[6][9] By neutralizing Ang-2, faricimab restores the protective Ang-1/Tie2 signaling, thereby enhancing vascular stability, reducing inflammation, and suppressing neovascularization.[6]

The simultaneous inhibition of both pathways is hypothesized to produce a more robust and durable therapeutic effect than targeting VEGF-A alone, leading to enhanced vascular stability and the potential for extended treatment intervals.[3][10]





Click to download full resolution via product page

Caption: Dual signaling pathway inhibition by faricimab in CNV.

#### **Preclinical Research Applications & Protocols**

Preclinical studies in animal models are essential for evaluating the efficacy, safety, and mechanism of new therapeutics for CNV. The laser-induced CNV model in rodents and non-human primates is the most established and widely used method.[11][12]

#### **Summary of Preclinical Findings**

In various preclinical models of CNV, the dual inhibition of Ang-2 and VEGF-A has demonstrated superior efficacy compared to the inhibition of either pathway alone.[3][9] In a



laser-induced CNV model in non-human primates, **faricimab** led to a significantly greater reduction in CNV lesion size and vascular leakage compared to anti-VEGF-A or anti-Ang-2 monotherapies.[3] Studies in mouse models also showed that dual blockade significantly reduces subretinal fibrosis, a complication that can limit visual outcomes.[13]

| Parameter<br>Assessed             | Animal Model                             | Key Finding with Dual Ang-2/VEGF-A Inhibition                                    | Citation |
|-----------------------------------|------------------------------------------|----------------------------------------------------------------------------------|----------|
| CNV Lesion Size                   | Laser-Induced CNV<br>(Non-Human Primate) | Significantly greater reduction compared to anti-VEGF-A alone.                   | [3]      |
| Vascular Leakage                  | Laser-Induced CNV<br>(Non-Human Primate) | Significantly greater reduction compared to monotherapies.                       | [3]      |
| Subretinal Fibrosis               | Laser-Induced CNV<br>(Mouse)             | Significantly reduced fibronectin and collagen deposition vs. anti-VEGF-A alone. | [13]     |
| Inflammatory Cell<br>Infiltration | Spontaneous CNV<br>(JR5558 Mouse)        | Significant and sustained reduction in inflammatory cells (lba1+).               | [14]     |

# Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This protocol describes a standard method for inducing and evaluating CNV in mice to test the efficacy of agents like **faricimab**.

#### 1. Animals:

Species: C57BL/6J mice, 8-10 weeks old.[12]

#### Methodological & Application



- Housing: Standard housing conditions with a 12-hour light/dark cycle.
- 2. Anesthesia and Mydriasis:
- Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.
- Dilate pupils using a topical solution of 1% tropicamide and 2.5% phenylephrine hydrochloride.
- 3. Laser Photocoagulation:
- Place a coverslip with a drop of sterile methylcellulose solution on the cornea to maintain transparency.
- Using a slit lamp and a laser delivery system (e.g., Argon laser), create 4-6 laser spots around the optic nerve.
- Laser Parameters: 532 nm wavelength, 50 μm spot size, 100 ms duration, 250 mW power.
   [11] The goal is to rupture Bruch's membrane, indicated by the appearance of a vaporization bubble, without causing significant hemorrhage.[11]
- 4. Intravitreal Injection:
- Immediately following laser induction, or at a specified time point, perform intravitreal injections.
- Using a 33-gauge needle attached to a Hamilton syringe, inject 1-2 μL of the test article (e.g., faricimab or control) into the vitreous cavity.
- 5. In Vivo Analysis (Fluorescein Angiography FA):
- At 7 and 14 days post-laser, perform FA to assess vascular leakage.
- Anesthetize the mouse and inject fluorescein dye intraperitoneally.
- Capture images of the fundus using a retinal imaging system at early and late phases (1-5 minutes post-injection).







- Quantify leakage area from the captured images using image analysis software (e.g., ImageJ).
- 6. Ex Vivo Analysis (Choroidal Flat Mounts):
- At a terminal endpoint (e.g., Day 14), euthanize the mice and enucleate the eyes.
- Fix the eyes in 4% paraformaldehyde.
- Dissect the anterior segment and retina, leaving the RPE-choroid-sclera complex.
- Make four radial incisions and flatten the tissue.
- Stain the flat mounts with an endothelial cell marker (e.g., Isolectin B4 conjugated to a fluorophore) to visualize the neovascular network.
- Image the stained flat mounts using a fluorescence microscope and quantify the CNV area.





Click to download full resolution via product page

**Caption:** Experimental workflow for the laser-induced CNV mouse model.

### **Clinical Research and Application**

The clinical development of **faricimab** for nAMD was primarily established through the identical, Phase 3, randomized, double-masked TENAYA and LUCERNE trials.[15][16][17] These trials evaluated the efficacy, durability, and safety of **faricimab** administered at intervals



up to every 16 weeks (Q16W) compared to aflibercept administered every 8 weeks (Q8W).[15] [16]

#### **TENAYA and LUCERNE Trial Design**

Treatment-naïve patients with nAMD were randomized 1:1 to receive either **faricimab** 6.0 mg or aflibercept 2.0 mg.[16]

- Faricimab Arm: Received 4 initial monthly doses. Disease activity was assessed at weeks 20 and 24 to determine subsequent fixed dosing intervals of Q8W, Q12W, or Q16W through the first year.[16][18] In the second year, patients transitioned to a personalized treat-and-extend (T&E) regimen, where the interval could be adjusted based on disease activity.[15] [18]
- Aflibercept Arm: Received 3 initial monthly doses followed by a fixed Q8W dosing schedule for the duration of the two-year study.[16]

The primary endpoint was the mean change in Best-Corrected Visual Acuity (BCVA) from baseline, averaged over weeks 40, 44, and 48.[16]



Click to download full resolution via product page

Caption: Simplified design of the TENAYA and LUCERNE Phase 3 trials.

#### **Clinical Efficacy and Durability**

**Faricimab** demonstrated non-inferior vision gains compared to aflibercept at both one and two years.[5][15] The key advantage observed was the extended durability, with a significant portion of patients achieving longer treatment intervals.

Table 2: Year 2 Efficacy Outcomes of TENAYA and LUCERNE Trials



| Outcome                           | Trial   | Faricimab (up to<br>Q16W) | Aflibercept (Q8W) |
|-----------------------------------|---------|---------------------------|-------------------|
| Mean Change in BCVA               | TENAYA  | +3.7 letters              | +3.3 letters      |
| (from baseline,<br>ETDRS letters) | LUCERNE | +5.0 letters              | +5.2 letters      |
| Mean Change in CST                | TENAYA  | -135.2 μm                 | -126.9 μm         |
| (from baseline, μm)               | LUCERNE | -134.1 μm                 | -128.5 μm         |

Data averaged over weeks 104, 108, and 112.[15]

Table 3: Dosing Interval Achievement at Year 2 in TENAYA and LUCERNE Trials

| Dosing Interval         | Trial   | Percentage of Patients in Faricimab Arm |
|-------------------------|---------|-----------------------------------------|
| Every 16 Weeks (Q16W)   | TENAYA  | 59.0%                                   |
|                         | LUCERNE | 66.9%                                   |
| ≥ Every 12 Weeks (Q12W) | TENAYA  | 74.1%                                   |
|                         | LUCERNE | 81.2%                                   |

Proportions of patients at week 112.[17]

Over the two-year period, patients in the **faricimab** arms received a median of 10 injections, compared to 15 injections for patients in the fixed-dosing aflibercept arms.[19] The safety profile of **faricimab** was comparable to aflibercept, with similar rates of ocular adverse events. [17]

## **Summary and Future Directions**

**Faricimab** represents a significant advancement in the treatment of CNV by targeting both Ang-2 and VEGF-A.[1] Clinical data has robustly demonstrated that this dual-inhibition



approach provides visual and anatomical outcomes non-inferior to the standard of care, while substantially reducing the treatment burden through extended dosing intervals.[15][19]

For researchers, faricimab serves as a valuable tool to:

- Investigate the synergistic roles of Ang-2 and VEGF-A in vascular pathology.
- Explore mechanisms of treatment resistance in patients who respond suboptimally to anti-VEGF monotherapy.
- Develop and validate next-generation therapeutics with multi-targeted mechanisms.

Future research should continue to explore the long-term impact of dual pathway inhibition on macular anatomy, including its effects on macular atrophy and fibrosis.[3] Additionally, real-world studies will be crucial to confirm the effectiveness and durability of personalized treat-and-extend regimens with **faricimab** in broader patient populations.[20]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Spotlight on Faricimab in the Treatment of Wet Age-Related Macular Degeneration: Design, Development and Place in Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faricimab for treatment-resistant choroidal neovascularization (CNV) in neovascular agerelated macular degeneration (nAMD): seven-months results using artificial intelligence and OCTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Faricimab for neovascular age-related macular degeneration and diabetic macular edema: from preclinical studies to phase 3 outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Faricimab: Transforming the Future of Macular Diseases Treatment A Comprehensive Review of Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

#### Methodological & Application





- 7. drugs.com [drugs.com]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. retinasociety.org [retinasociety.org]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. Animal Models of Choroidal and Retinal Neovascularization PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Choroidal Neovascularization: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. TENAYA and LUCERNE: Two-Year Results from the Phase 3 Neovascular Age-Related Macular Degeneration Trials of Faricimab with Treat-and-Extend Dosing in Year 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. escholarship.org [escholarship.org]
- 18. modernretina.com [modernretina.com]
- 19. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [Application of Faricimab in Choroidal Neovascularization Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580027#application-of-faricimab-in-choroidal-neovascularization-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com